

# Application Note: Quantitative Analysis of Uzarin using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: Uzarin

Cat. No.: B192631

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of **Uzarin** in bulk drug substances or pharmaceutical formulations using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

## Introduction

**Uzarin** is a cardiac glycoside, a class of organic compounds known for their significant effects on the contractile force of the heart muscle. Accurate and reliable quantification of **Uzarin** is crucial for quality control in pharmaceutical manufacturing, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.<sup>[1]</sup> This application note describes a validated RP-HPLC method designed for the routine analysis of **Uzarin**, ensuring specificity, accuracy, and precision. The method is developed to be stability-indicating, meaning it can effectively separate the intact drug from its potential degradation products.<sup>[2][3]</sup>

## Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the analysis.

## Equipment and Materials

- **HPLC System:** An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- **Chromatography Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is recommended for optimal separation.<sup>[4]</sup>
- **Data Acquisition Software:** Chromatography software for system control, data acquisition, and processing (e.g., Empower).
- **Analytical Balance:** For accurate weighing of standards and samples.
- **Volumetric glassware:** Calibrated flasks and pipettes.
- **pH meter:** For mobile phase buffer preparation.
- **Sonicator:** For degassing solvents.

## Reagents and Standards

- **Uzarin** Reference Standard: Of known purity and potency.
- Acetonitrile (ACN): HPLC grade.
- Methanol (MeOH): HPLC grade.
- Water: HPLC grade or ultrapure water.
- Phosphoric Acid ( $\text{H}_3\text{PO}_4$ ): Analytical grade.<sup>[2]</sup>
- Potassium Dihydrogen Phosphate ( $\text{KH}_2\text{PO}_4$ ): Analytical grade.<sup>[3]</sup>

## Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **Uzarin**.

Parameter	Recommended Conditions
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Isocratic mixture of Acetonitrile and 20mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with H <sub>3</sub> PO <sub>4</sub> ) in a 60:40 v/v ratio.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	20 µL
Run Time	10 minutes

## Preparation of Solutions

- Buffer Preparation (20mM KH<sub>2</sub>PO<sub>4</sub>, pH 3.5): Dissolve 2.72 g of KH<sub>2</sub>PO<sub>4</sub> in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using diluted phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
- Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Degas the mixture by sonication for 15-20 minutes.
- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Uzarin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution (for Assay): Prepare a sample solution of the bulk drug or formulation to obtain a theoretical final concentration of 20 µg/mL of **Uzarin** using the mobile phase as the diluent.

## Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]

## Specificity (Forced Degradation)

Forced degradation studies are essential for developing stability-indicating methods.[2] **Uzarin** was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The degradation products were well-resolved from the pure drug peak, demonstrating the method's specificity.[3][7]

## Quantitative Data

The following tables summarize the quantitative results from the method validation studies.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2.0$	1.15
Theoretical Plates (N)	$N > 2000$	7800
% RSD of Peak Area	$\leq 2.0\%$ (for $n=6$ )	0.85%
Retention Time (RT)	Approx. 5.5 min	5.48 min

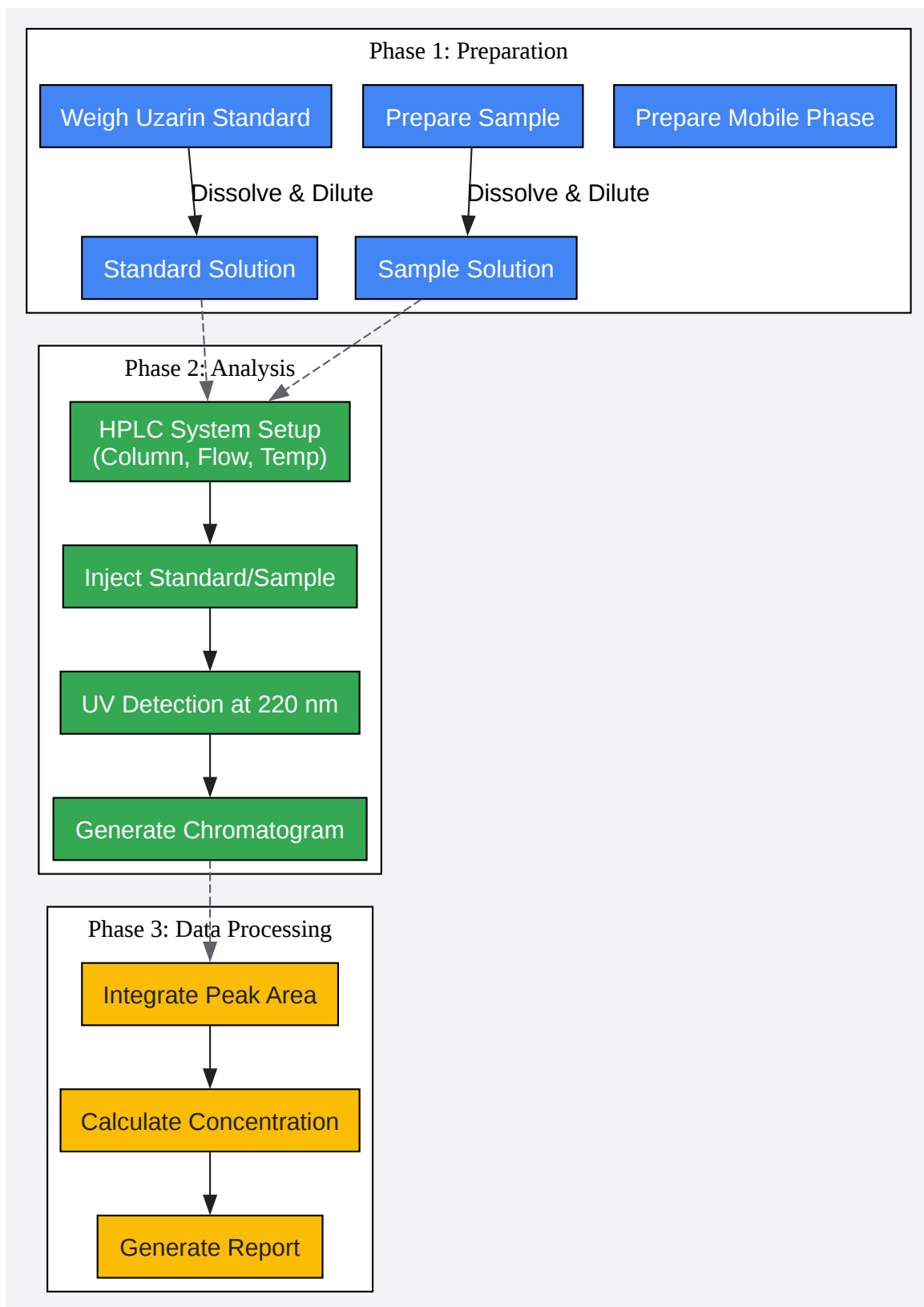
Table 2: Method Validation Data

Parameter	Results
Linearity Range ( $\mu\text{g/mL}$ )	5 - 50 $\mu\text{g/mL}$
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Limit of Detection (LOD)	0.15 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	0.45 $\mu\text{g/mL}$
Accuracy (% Recovery)	99.2% - 101.5%
Precision (% RSD)	
- Intra-day	0.9%
- Inter-day	1.3%

## Visualizations

### HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of an **Uzarin** sample.

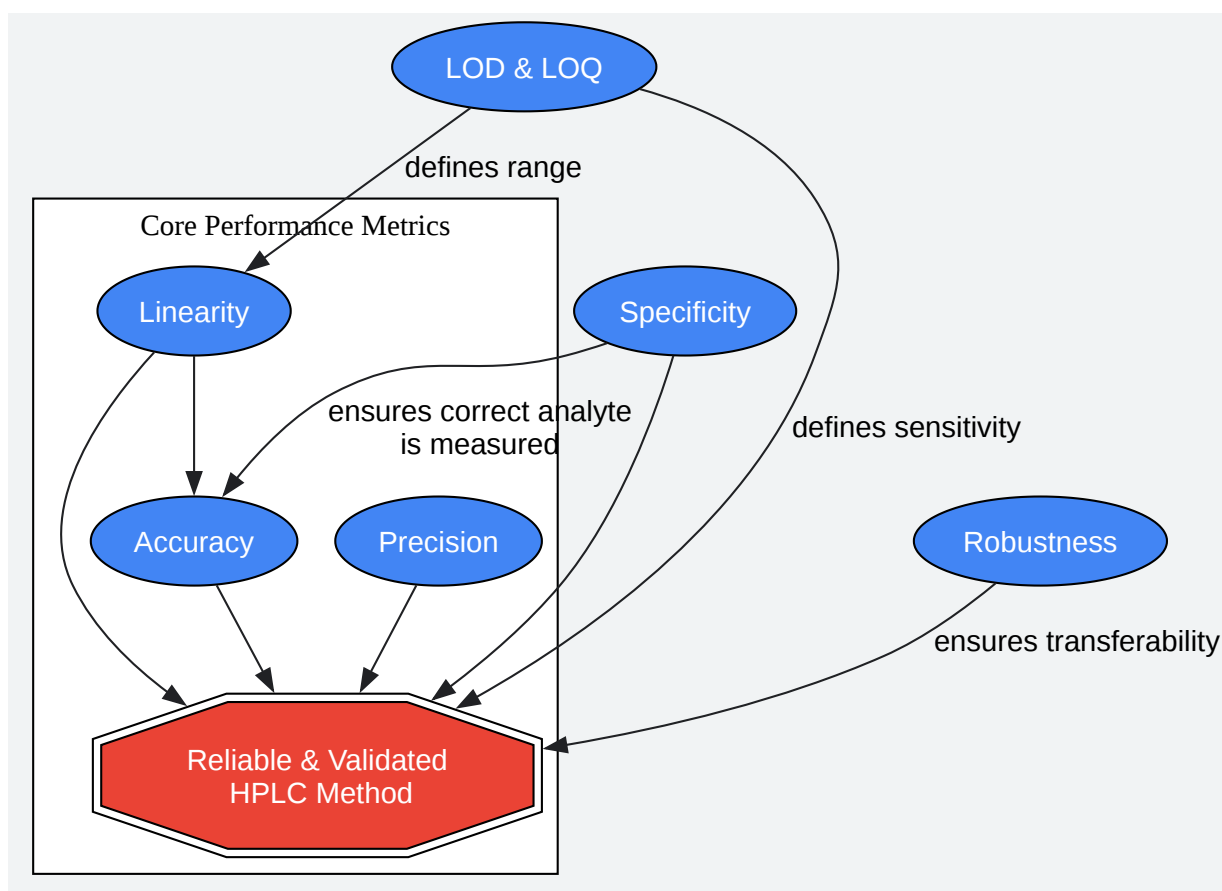


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Caption: General workflow for HPLC analysis of **Uzarin**.

## Method Validation Logic

This diagram shows the logical relationship between key validation parameters that establish a reliable analytical method.



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Caption: Logical flow of HPLC method validation parameters.

## Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of **Uzarin**. The validation results confirm that the method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies of **Uzarin** in the pharmaceutical industry.

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